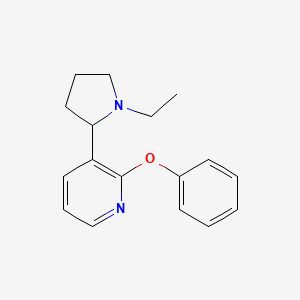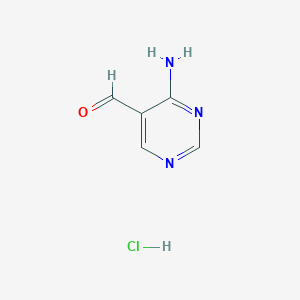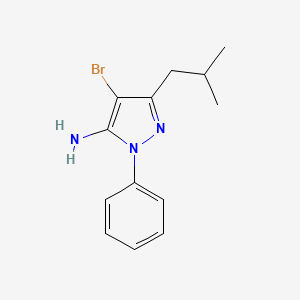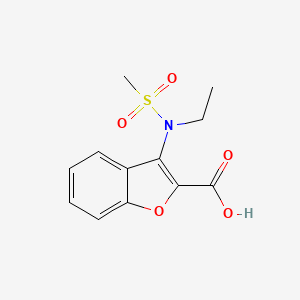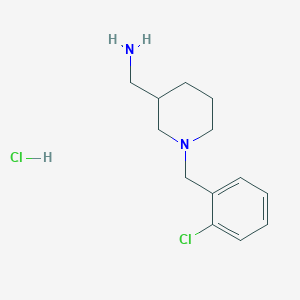![molecular formula C12H14N4O2 B11806297 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring attached to an imidazo[1,5-a]pyrimidine core, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives. Substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazopyrimidines are known to act as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors, and antibacterial agents . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms in the pyridine ring.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings compared to imidazo[1,5-a]pyrimidines.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include a benzene ring fused to the imidazo[1,2-a]pyrimidine core, providing additional structural complexity.
Uniqueness
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which includes a piperidine ring and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-piperidin-4-ylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)10-11-14-6-3-9(16(11)7-15-10)8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H,17,18) |
InChI Key |
BJHAMBRJDBSACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=C(N=CN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


